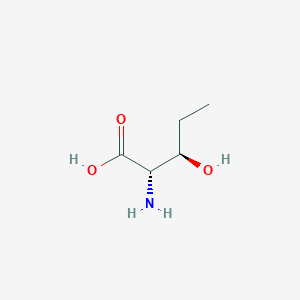

(2S,3R)-3-Hydroxynorvaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449498 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-67-1 | |

| Record name | (2S,3R)-3-HYDROXYNORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s,3r 3 Hydroxynorvaline and Its Diastereomers

Chemoenzymatic Synthesis Approaches for Optically Pure Hydroxynorvalines

The integration of chemical and enzymatic steps offers powerful and sustainable routes to optically pure hydroxynorvalines. These chemoenzymatic strategies leverage the high selectivity of enzymes for specific stereochemical transformations.

Integrated Organocatalytic and Biocatalytic Strategies

A powerful approach for the synthesis of all four diastereomers of γ-hydroxynorvaline involves a combination of organocatalysis and biocatalysis. researchgate.netuni-graz.at An efficient route has been established for the synthesis of PMP-protected α-amino-γ-butyrolactone, a precursor to γ-hydroxynorvaline. uni-graz.at The key asymmetric steps in this process are an organocatalytic Mannich reaction and an enzymatic ketone reduction. researchgate.netuni-graz.at Impressively, three of the reaction steps can be performed in a one-pot process, utilizing 2-propanol as both the solvent and the reducing agent. researchgate.net This sequential construction of stereogenic centers allows for access to each of the four stereoisomers in high yield and with excellent stereocontrol. researchgate.net

This combination of an asymmetric Mannich reaction with a diastereoselective enzymatic reduction has been successfully applied to the synthesis of a γ-hydroxynorvaline intermediate. thieme-connect.de The initial organocatalytic Mannich reaction can yield the syn-product with high enantiomeric excess (>99% ee) and a diastereomeric ratio of 86:14 (syn/anti). thieme-connect.de Subsequent enzymatic reduction can then proceed with high diastereoselectivity.

Enzymatic Reduction Techniques for α-Amino-γ-Ketoester Intermediates

Enzymatic reduction of keto intermediates is a cornerstone of chemoenzymatic strategies for producing hydroxynorvalines with high stereopurity. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are frequently employed for the asymmetric reduction of α-amino-γ-ketoesters. For instance, the reduction of a racemic α-benzyl substituted-β-ketoester using Klebsiella pneumoniae cells, which contain a ketoreductase, can yield the corresponding β-hydroxy ester with excellent yield and stereoselection (ee and de >99%). researchgate.net This particular transformation follows a biocatalytic dynamic kinetic reductive resolution (DKRR) pathway. researchgate.net

Similarly, the reduction of ethyl 2-methylacetoacetate (B1246266) to (2S,3S)-3-hydroxy-2-methylbutanoate can be achieved using Geotrichum candidum. researchgate.netresearchgate.net Furthermore, commercially available ketoreductases like KRED1001 have been used for the asymmetric reduction of ketoesters, with cofactor regeneration accomplished using glucose dehydrogenase. mdpi.com This method can produce the desired hydroxy ester with high enantiomeric excess (>99.5% e.e.). mdpi.com

The choice of enzyme can dictate the stereochemical outcome. For example, using ADH-A on an (R)-Mannich base ketoester can produce (3S,5R)-γ-hydroxynorvaline with >99% ee and >98% de. Conversely, the enzyme evo-1.1.200 acting on an (S)-Mannich base ketoester yields (3R,5S)-γ-hydroxynorvaline with the same high levels of stereoselectivity.

| Enzyme | Substrate | Product Configuration | ee (%) | de (%) |

|---|---|---|---|---|

| ADH-A | (R)-Mannich base ketoester | (3S,5R)-γ-Hydroxynorvaline | >99 | >98 |

| evo-1.1.200 | (S)-Mannich base ketoester | (3R,5S)-γ-Hydroxynorvaline | >99 | >98 |

Aldolase-Transaminase Cascades in γ-Hydroxy-α-Amino Acid Production

Bi-enzymatic cascades that combine aldolases and α-transaminases have been developed for the stereoselective synthesis of various γ-hydroxy-α-amino acids. rsc.orgmiddlebury.edursc.org These recycling cascades offer high stereoselectivity, atom economy, and can shift the equilibrium of the transamination reaction. rsc.orgmiddlebury.edursc.org For example, D-anti-4,5-dihydroxynorvaline has been prepared in 83–95% yield in a single step from simple starting materials using this method. rsc.orgmiddlebury.edursc.org

One-pot, two-step tandem enzymatic reactions involving an aldol (B89426) addition followed by a transamination have been established for the production of chiral γ-hydroxy-α-amino acids. nih.gov These approaches often utilize a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) from Pseudomonas putida for the enantioselective aldol addition of pyruvate to various aldehydes, which produces chiral 4-hydroxy-2-oxo acids. nih.gov These intermediates are then enantioselectively aminated using S-selective transaminases. nih.gov

Classical Stereoselective Organic Synthesis Routes

While chemoenzymatic methods are powerful, classical organic synthesis continues to provide essential and versatile strategies for the stereocontrolled synthesis of β-hydroxy α-amino acids like (2S,3R)-3-hydroxynorvaline.

Diastereoselective Access to β-Hydroxy α-Amino Acids

A variety of diastereoselective methods have been developed to access β-hydroxy α-amino acids. One notable metal-free approach is the organic base-mediated decarboxylative aldol reaction of α-amidohemimalonates with aldehydes. nih.govacs.org This reaction proceeds under mild conditions to afford anti-β-hydroxy-α-amido esters in high yields and with complete diastereoselectivity. nih.govacs.org Subsequent simple one-pot transformations can then yield the corresponding anti-β-hydroxy-α-amino acids or, through epimerization, their syn diastereomers. nih.govacs.org

Another strategy involves the palladium(II)-catalysed aza-Claisen rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids. rsc.org This highly stereoselective process can produce allylic amides with diastereomeric ratios as high as 14:1. rsc.org Photo aldol reactions involving the cycloaddition of electronically excited carbonyl compounds to 5-methoxyoxazoles also provide a versatile route to α-amino β-hydroxy carboxylic acid derivatives with high diastereoselectivities. cdnsciencepub.com

l-Threonine aldolase (B8822740) (LTA) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the formation of β-hydroxy-α-amino acids from glycine (B1666218) and an aldehyde. acs.org While wild-type LTA has strict selectivity for the Cα position, its selectivity at the Cβ position can be moderate. acs.org Through directed evolution techniques, variants of LTA have been created with dramatically improved diastereoselectivity. acs.org

Preparation of Diastereomerically Pure this compound

Achieving diastereomerically pure this compound requires precise control over the formation of the two stereocenters at the C2 and C3 positions. Key strategies include chiral pool synthesis, the use of chiral auxiliaries, and stereoselective enzymatic reactions.

One effective approach utilizes Garner's aldehyde, a well-established chiral building block derived from (S)-serine. A diastereodivergent route starting from a protected form of Garner's aldehyde allows for the synthesis of both (2R,3S)- and (2R,3R)-3-hydroxynorvalines. ua.es To obtain the desired (2S,3R) configuration, the enantiomer of Garner's aldehyde would be used as the starting material. The synthesis involves the addition of an ethyl group, followed by a sequence of oxidation and deprotection steps. The stereochemistry at the C3 position is controlled by the specific reaction pathway chosen for subsequent transformations. ua.es

Another powerful method involves the use of chiral auxiliaries, such as an oxazolidinone. In this approach, the auxiliary is first acylated. The resulting structure directs the stereoselective introduction of a substituent. For instance, a configurationally stable boron enolate can be formed and subsequently undergo stereoselective bromination with N-bromosuccinimide (NBS). This sets the stereochemistry, which is carried through to the final product after cleavage of the auxiliary.

Asymmetric aldol reactions are also employed. A boron-mediated aldol reaction with a chiral glycinate (B8599266) can establish both the C2 and C3 stereocenters in a controlled manner. mountainscholar.org Similarly, other approaches use chiral glycine enolate derivatives that react with specific electrophiles to yield the desired product with good diastereoselectivity. renyi.hu

While more direct, the hydroxylation of norvaline derivatives using oxidizing agents like potassium permanganate (B83412) (KMnO₄) often results in a mixture of diastereomers. Achieving diastereomeric purity then necessitates separation techniques, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Protecting Group Chemistry in the Preparation of this compound Building Blocks

Protecting groups are essential in the multi-step synthesis of complex molecules like this compound. organic-chemistry.org They temporarily mask reactive functional groups—primarily the amine (–NH₂) and hydroxyl (–OH) groups—to prevent unwanted side reactions and ensure that reactions occur at the desired location. wikipedia.org

The selection of protecting groups is critical and often follows an "orthogonal strategy," where each group can be removed under specific conditions without affecting the others. organic-chemistry.org This allows for the sequential modification of different parts of the molecule.

For the amino group, the tert-butyloxycarbonyl (Boc) group is common. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions but can be readily removed with acid. ua.esvietnamjournal.ru Another option is the p-methoxyphenyl (PMP) group, which can be removed under oxidative conditions using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). wikipedia.orgrsc.org

For the hydroxyl group, silyl (B83357) ethers are frequently used. The tert-butyldimethylsilyl (TBDMS) group is a popular choice due to its stability under a range of conditions. It is typically introduced using TBDMS chloride and a base like imidazole (B134444) and is cleaved with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The carboxyl group can be protected as an ester, for example, a benzyl (B1604629) (Bn) ester, which can be removed by hydrogenolysis. wikipedia.org This diverse toolkit of protecting groups provides the flexibility needed for complex synthetic routes.

| Functional Group | Protecting Group | Abbreviation | Common Reagent for Introduction | Common Reagent for Removal |

|---|---|---|---|---|

| Amine | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl |

| Amine | p-Methoxyphenyl | PMP | p-Anisaldehyde, then reduction | Cerium(IV) ammonium nitrate (CAN) |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Carboxyl | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) |

Optimization of Reaction Conditions for Yield and Stereocontrol in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring high stereocontrol. This involves the careful adjustment of parameters such as solvent, temperature, catalysts, and reaction time.

In syntheses that combine organocatalysis and biocatalysis, the choice of solvent can be a critical optimization point. For example, in a one-pot process involving a proline-catalyzed Mannich reaction followed by an enzymatic reduction, using 2-propanol (2-PrOH) as the solvent for all steps can streamline the procedure. However, this can come at the cost of stereoselectivity. One study noted that while a sequential process with solvent evaporation between steps yielded a product with a 99:1 diastereomeric ratio (d.r.), the integrated one-pot process in 2-PrOH resulted in a diminished d.r. of 86:14. rsc.orgrsc.org This highlights the trade-off between operational simplicity and stereochemical purity.

The choice of biocatalyst is another key factor. Different alcohol dehydrogenases (ADHs) can exhibit opposite stereoselectivities in the reduction of a ketone precursor. By selecting a specific enzyme, chemists can direct the reaction to produce the desired diastereomer. For instance, the enzymes ADH-A and evo-1.1.200 can be used to generate different stereoisomers from the same racemic starting material, with all resulting products having an enantiomeric excess (ee) of >99%. rsc.org

Final deprotection and purification steps also require optimization. In one synthesis, standard oxidative methods for removing a PMP group were unsuccessful. rsc.org Intensive optimization led to the use of trichloroisocyanuric acid (TCCA) in methanol, which, followed by a base-promoted ring opening, provided the final product in a 58% yield over the two steps. rsc.orgrsc.org

The table below summarizes findings from a study on the synthesis of hydroxynorvaline diastereomers, illustrating how different catalytic approaches affect yield and stereocontrol.

| Synthetic Approach | Key Steps | Solvent/Catalyst System | Overall Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Sequential Cascade | Mannich reaction, enzymatic reduction, lactonization | 2-Propanol (integrated solvent) | 47% | 86:14 | rsc.orgrsc.org |

| Conventional Sequential | Mannich reaction (preformed imine), enzymatic reduction, lactonization | Acetone (step 1), Buffer/2-PrOH (step 2) | 51% | 99:1 | rsc.orgrsc.org |

| Enzymatic Reduction | Reduction of rac-1 to lactone 3 | ADH-A | >99% conversion | >99% ee | rsc.org |

| Enzymatic Reduction | Reduction of rac-1 to lactone 3 | ADH-T | 83% conversion | >99% ee | rsc.org |

Stereochemical Fidelity and Diastereodivergent Routes in 2s,3r 3 Hydroxynorvaline Chemistry

Strategies for Enantioselective and Diastereoselective Construction of Stereogenic Centers

The synthesis of (2S,3R)-3-Hydroxynorvaline and its analogs relies on the strategic formation of two adjacent chiral centers with a specific relative and absolute configuration. A variety of methodologies have been developed to address this challenge, often involving either the sequential or simultaneous installation of these stereocenters.

One powerful approach involves the combination of organocatalysis and biocatalysis to achieve high levels of stereocontrol. For instance, the synthesis of the structurally related γ-hydroxynorvaline has been accomplished through an efficient route that establishes all four possible diastereomers. researchgate.net This strategy employs an organocatalytic Mannich reaction as a key asymmetric step, followed by an enzymatic ketone reduction. researchgate.net This chemoenzymatic approach highlights the potential for integrating different catalytic systems to construct complex stereochemical arrays with high fidelity.

Another prevalent strategy is the diastereoselective aldol (B89426) reaction, which is a classic method for forming carbon-carbon bonds with concomitant creation of new stereocenters. The reaction of a chiral glycine (B1666218) enolate equivalent with propanal can, in principle, lead to the desired 3-hydroxynorvaline (B612839) backbone. The stereochemical outcome of such reactions is highly dependent on the nature of the chiral control element and the reaction conditions.

Furthermore, methods starting from chiral pool materials, such as amino acids or carbohydrates, can provide a scaffold with pre-existing stereocenters, which then direct the formation of the new chiral centers. For example, Garner's aldehyde, derived from serine, is a versatile building block in the stereoselective synthesis of various amino acids and has been used to construct (2S,3R)- and (2S,3S)-stereocenters in related molecules. elsevierpure.com

Chiral Auxiliary and Catalyst-Based Approaches for Stereocontrol

To achieve high levels of stereoselectivity, chemists often employ either chiral auxiliaries or chiral catalysts. These external sources of chirality guide the reaction towards the formation of the desired stereoisomer.

Chiral Auxiliary-Based Approaches:

Chiral auxiliaries are stoichiometric, chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. In the context of synthesizing syn-β-hydroxy-α-amino acids like this compound, chiral oxazolidinones and related structures have proven to be highly effective.

A notable example is the use of a thiazolidinethione chiral auxiliary in diastereoselective aldol reactions. The choice of Lewis acid can influence the stereochemical outcome, allowing for the formation of either the "Evans syn" or "non-Evans syn" aldol adduct. This switchable diastereoselectivity is a powerful tool for accessing different stereoisomers from a single chiral auxiliary.

The following table illustrates the general outcome of such aldol reactions with different aldehydes, showcasing the high diastereoselectivity that can be achieved.

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Isobutyraldehyde | (2R, 3S)-3-Hydroxy-1-[(4S)-4-benzyl-2-thioxo-thiazolidin-3-yl]-2,4-dimethyl-pentan-1-one | 82 | >95:5 |

| Benzaldehyde | (2R, 3S)-3-Hydroxy-1-[(4S)-4-benzyl-2-thioxo-thiazolidin-3-yl]-2-methyl-3-phenyl-propan-1-one | 85 | >95:5 |

| Propanal | (2R, 3S)-3-Hydroxy-1-[(4S)-4-benzyl-2-thioxo-thiazolidin-3-yl]-2-methyl-pentan-1-one | 78 | >95:5 |

Catalyst-Based Approaches:

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a substoichiometric amount of the chiral catalyst is required. For the synthesis of β-hydroxy-α-amino acids, catalytic asymmetric hydrogenation has emerged as a powerful tool.

Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation of α-amino-β-ketoesters is particularly effective for the synthesis of anti-β-hydroxy-α-amino acids. This approach allows for the conversion of a racemic starting material into a single, enantiomerically enriched diastereomer. Iridium catalysts bearing chiral ligands, such as f-phamidol, have been shown to be highly efficient for this transformation. rsc.org

The table below presents representative results for the Ir-catalyzed asymmetric hydrogenation of various aryl α-dibenzylamino β-ketoesters, demonstrating the excellent diastereoselectivity and enantioselectivity that can be obtained. rsc.org

| Substrate (Aryl group) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 98 | >99:1 | >99 |

| 4-Methoxyphenyl | 99 | >99:1 | >99 |

| 4-Chlorophenyl | 97 | >99:1 | >99 |

| 2-Naphthyl | 95 | >99:1 | >99 |

Isolation and Stereochemical Characterization of this compound and Related Isomers

Following the synthesis, the isolation of the desired this compound from the other stereoisomers and reaction byproducts is a critical step. The stereochemical integrity of the final product must then be rigorously confirmed.

Isolation:

The separation of diastereomers, such as the syn and anti isomers of 3-hydroxynorvaline, can often be achieved by standard chromatographic techniques like flash column chromatography on silica (B1680970) gel. This is because diastereomers have different physical properties. In some cases, fractional crystallization can also be an effective method for separating diastereomers, particularly if one isomer forms well-defined crystals.

The separation of enantiomers, such as (2S,3R) from (2R,3S), is more challenging as they have identical physical properties in a non-chiral environment. This is typically accomplished using chiral high-performance liquid chromatography (HPLC) or by derivatizing the amino acid with a chiral resolving agent to form diastereomeric salts that can then be separated by conventional methods.

Stereochemical Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the relative stereochemistry of molecules like 3-hydroxynorvaline. For the syn and anti diastereomers, the coupling constants (J-values) between the protons on the C2 and C3 carbons can be diagnostic. According to the Karplus relationship, the magnitude of the vicinal coupling constant depends on the dihedral angle between the coupled protons. In general, a larger coupling constant is expected for an anti-periplanar arrangement of protons, which is often favored in the anti isomer, while a smaller coupling constant is typical for the gauche relationship in the syn isomer.

For the unambiguous determination of the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard. Other methods include the comparison of optical rotation values with those of known standards or the use of chiral derivatizing agents followed by NMR analysis (e.g., Mosher's ester analysis).

The following table summarizes the key techniques used for the isolation and characterization of 3-hydroxynorvaline stereoisomers.

| Technique | Purpose | Principle |

|---|---|---|

| Flash Column Chromatography | Separation of Diastereomers | Differential partitioning of diastereomers between the stationary and mobile phases based on different polarities. |

| Chiral HPLC | Separation of Enantiomers | Differential interaction of enantiomers with a chiral stationary phase. |

| NMR Spectroscopy | Determination of Relative Stereochemistry | Analysis of coupling constants (J-values) between C2-H and C3-H to distinguish between syn and anti isomers. |

| X-ray Crystallography | Determination of Absolute Stereochemistry | Diffraction pattern of a single crystal provides the precise three-dimensional arrangement of atoms. |

| Optical Rotation | Confirmation of Enantiomeric Purity | Measurement of the rotation of plane-polarized light by a chiral sample. |

Applications of 2s,3r 3 Hydroxynorvaline in Advanced Biomolecular Engineering

Integration of (2S,3R)-3-Hydroxynorvaline as a Noncanonical Amino Acid in Peptide and Glycopeptide Synthesis

The incorporation of noncanonical amino acids like this compound into peptides and glycopeptides is a key strategy in modern biomolecular engineering to overcome the limitations of natural biomolecules, such as susceptibility to enzymatic degradation. acs.org The synthesis of peptides containing Hnv has been successfully achieved, demonstrating its compatibility with standard peptide synthesis protocols. nih.gov

In a notable example, researchers synthesized Mucin-1 (MUC1) glycopeptide variants where the natural threonine residue was replaced with this compound. acs.org MUC1 is a glycoprotein (B1211001) that is overexpressed in many cancers, making it a target for cancer vaccines. nih.govresearchgate.net However, MUC1-based vaccines often elicit a weak immune response due to their autoantigenic nature. nih.govnih.gov By incorporating Hnv, a synthetic antigen was created with the aim of enhancing immunogenicity. The synthesis involved protecting the commercially available this compound with an Fmoc group, followed by further chemical modifications to prepare it for solid-phase peptide synthesis. nih.gov This successful integration highlights the feasibility of using Hnv as a building block to create modified glycopeptides with potentially improved therapeutic properties.

Molecular Mimicry of Threonine-Derived Antigens by this compound Conjugates

A critical aspect of designing effective synthetic antigens is their ability to mimic the structure and function of the natural antigens they are intended to replace. nih.govnih.gov this compound has shown significant promise in mimicking threonine-derived antigens, particularly in the context of the MUC1 glycoprotein. nih.gov

Design and Synthesis of Mucin-1 (MUC1) Glycopeptides Incorporating this compound

The design of MUC1 glycopeptides incorporating this compound is a rational, structure-guided process. nih.gov The primary goal is to create a synthetic antigen that can elicit a strong and specific immune response against cancer cells expressing MUC1. nih.gov The synthesis involves replacing the threonine residue within the immunodominant epitope of MUC1 with Hnv. acs.orgnih.gov This substitution is intended to enhance the metabolic stability of the glycopeptide while maintaining or improving its ability to be recognized by the immune system.

For instance, a study detailed the synthesis of a MUC1-derived glycopeptide where the natural threonine was substituted with Hnv. acs.org This synthetic glycopeptide, along with other variants containing different unnatural amino acids, was then evaluated for its potential as a cancer vaccine candidate. acs.org

Impact of this compound on Conformational Dynamics of Synthetic Antigens in Solution

The three-dimensional shape, or conformation, of an antigen is crucial for its recognition by antibodies. researchgate.net Therefore, a synthetic antigen must ideally adopt a similar conformation to its natural counterpart in a biological environment. nih.govnih.gov Studies have shown that glycopeptides containing this compound exhibit conformational behavior in solution that is remarkably similar to the natural threonine-containing MUC1 glycopeptide. acs.orgnih.gov

Antigen-Antibody Binding Affinity Studies of this compound-Modified Glycopeptides

For a synthetic antigen to be effective, it must bind to the target antibodies with an affinity that is at least equivalent to, or ideally higher than, the natural antigen. nih.govnih.gov Binding affinity studies, often conducted using techniques like surface plasmon resonance (SPR), have been performed to assess the interaction between Hnv-modified MUC1 glycopeptides and anti-MUC1 antibodies, such as SM3. acs.org

These studies have revealed that the synthetic glycopeptide incorporating Hnv exhibits a binding affinity to the SM3 antibody that is slightly higher than its natural threonine-containing counterpart. nih.govscience.eus This enhanced binding is attributed to an additional methylene (B1212753) group in the side chain of Hnv compared to threonine, which leads to a more favorable CH/π interaction within the antigen-antibody complex. acs.orgnih.gov Interestingly, this similar or slightly improved affinity is achieved despite an enthalpy-entropy compensation, which suggests a balance of thermodynamic forces governing the binding event. nih.govnih.gov

Below is a table summarizing the binding affinities of various MUC1 glycopeptide analogs to the SM3 antibody.

| Compound | Description | Binding Affinity (K D ) |

| 1-Thr | Natural MUC1 glycopeptide with Threonine | Baseline |

| 1-Hnv | MUC1 glycopeptide with this compound | Similar to 1-Thr acs.org |

| 1-Ser | MUC1 glycopeptide with Serine | Lower than 1-Thr |

| 1-aThr | MUC1 glycopeptide with allo-Threonine | Lower than 1-Thr |

| 1-MeSer | MUC1 glycopeptide with α-Methylserine | Significantly lower than 1-Thr* acs.org |

| Data interpreted from qualitative descriptions in the source material. |

Assessment of Antibody Cross-Reactivity Induced by this compound-Containing Glycopeptides

A crucial test for any synthetic vaccine candidate is its ability to induce antibodies that not only recognize the synthetic antigen itself but also cross-react with the natural target on, for example, cancer cells. acs.org Studies have shown that antibodies generated in mice immunized with an Hnv-containing MUC1 glycopeptide conjugated to gold nanoparticles can recognize and bind to human cancer cell lines that express MUC1. nih.govnih.gov This demonstrates the high selectivity of the antibodies generated by the synthetic antigen. nih.gov

This cross-reactivity is a strong indicator that the this compound-modified glycopeptide effectively mimics the natural MUC1 antigen, leading to a functionally relevant immune response. acs.orgunivr.it The ability of these antibodies to selectively target cancer cells underscores the potential of this approach in the development of targeted cancer therapies. nih.govunivr.it

Utilization of this compound in the Development of Peptidomimetics and Non-Ribosomal Peptide Analogs

The unique properties of this compound extend its utility beyond MUC1 mimics to the broader fields of peptidomimetics and the synthesis of non-ribosomal peptide (NRP) analogs. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of Hnv into peptide sequences can be a strategy to create peptidomimetics with desirable therapeutic characteristics.

Structure Activity Relationship Sar Studies of 2s,3r 3 Hydroxynorvaline Derivatives

Elucidating the Influence of (2S,3R)-3-Hydroxynorvaline on Antigenic Properties and Biological Recognition

The noncanonical amino acid this compound (Hnv) has been a focal point in the field of bio-organic chemistry and immunology, particularly for its role as a synthetic surrogate for threonine in glycopeptide antigens. Its incorporation into peptide sequences, most notably those derived from Mucin-1 (MUC1), has been shown to significantly influence antigenic properties and biological recognition events. science.eusnih.gov MUC1 is a glycoprotein (B1211001) that is overexpressed in an aberrantly glycosylated form in many cancers, making it a key target for cancer vaccine development. nih.govnih.gov However, the autoantigenic nature of MUC1 glycopeptides often leads to a weak immune response. science.eusnih.gov

To address this, researchers have engineered synthetic antigens by replacing the natural threonine residue in the immunodominant MUC1 epitope with this compound. science.eusnih.gov The resulting unnatural antigen effectively mimics the threonine-derived counterpart. science.eusresearchgate.netresearchgate.net Conformational analysis has demonstrated that the Hnv-containing surrogate explores a similar conformational landscape in water as the natural variant. science.eusnih.govnih.gov This structural mimicry is crucial for effective biological recognition by antibodies. unirioja.es

Studies examining the interaction of these synthetic antigens with anti-MUC1 antibodies, such as the SM3 antibody, have revealed that the Hnv-modified glycopeptide exhibits a binding affinity that is comparable, and in some cases slightly higher, than the natural threonine-containing version. science.eusnih.govresearchgate.netunirioja.es This enhanced or maintained affinity is critical for stimulating a robust and specific immune response. unirioja.es When conjugated to gold nanoparticles as a vaccine candidate, the Hnv-containing glycopeptide was shown to stimulate the formation of specific anti-MUC1 IgG antibodies in mice, with an efficacy comparable to the natural derivative. science.eusnih.govnih.gov Furthermore, these antibodies demonstrated cross-reactivity, enabling them to selectively target and recognize human breast cancer cells that express MUC1. science.eusnih.govnih.gov

Investigating Side Chain Modifications of this compound and their Functional Consequences

The unique properties of this compound stem from its specific side chain structure. As a threonine analogue, the key modification is the substitution of the methyl group at the Cβ position with an ethyl group. nih.govacs.org This seemingly subtle change—the addition of a single methylene (B1212753) group—has profound functional consequences for molecular interactions and biological activity. science.eusresearchgate.net

The primary functional consequence of this side chain extension is the enhancement of hydrophobic interactions, specifically CH/π interactions, within the antigen-antibody complex. science.eusresearchgate.netresearchgate.netunirioja.es When the Hnv-containing MUC1 peptide binds to the SM3 antibody, the ethyl group of the Hnv residue can establish more favorable contact with aromatic residues, such as tyrosine, in the antibody's binding pocket compared to the methyl group of threonine. science.eusacs.org

Comparative SAR Analysis with Other Noncanonical Amino Acids in Biomolecule Design

To understand the specific advantages of using this compound, researchers have conducted comparative Structure-Activity Relationship (SAR) analyses. These studies involve replacing the key threonine residue in MUC1-derived glycopeptides with a panel of other natural and noncanonical amino acids and evaluating the impact on antibody binding. nih.govacs.org The affinity for the anti-MUC1 SM3 antibody, measured by the dissociation constant (KD), serves as a critical benchmark.

The findings from these comparative studies underscore the unique suitability of this compound for mimicking the glycosylated threonine epitope. Replacing threonine with serine, which lacks the Cβ methyl group, results in a decrease in binding affinity to the SM3 antibody. science.eusnih.gov This is attributed to the loss of the hydrophobic interaction provided by the threonine's methyl group. science.eus The introduction of other noncanonical amino acids has also been explored. For instance, using allo-threonine (the Cβ epimer of threonine) or α-methylserine (which introduces a methyl group at the Cα position) also leads to altered binding characteristics. nih.govacs.org Notably, the α-methylserine derivative showed a significantly lower affinity for the SM3 antibody compared to the parent peptide. acs.org

In contrast, the this compound analogue consistently demonstrates a binding affinity that is either similar to or slightly higher than the natural threonine-containing glycopeptide. science.eusnih.govunirioja.es This highlights the importance of the specific stereochemistry and the size of the alkyl group at the Cβ position for optimal antibody recognition.

| Amino Acid Substitution at Thr Position in MUC1 Peptide | Key Side Chain Feature | Observed Binding Affinity to SM3 Antibody (Relative to Natural Thr) | Reference |

|---|---|---|---|

| This compound | Ethyl group at Cβ | Similar or slightly higher | science.eusnih.govunirioja.es |

| Serine | Hydrogen at Cβ (lacks methyl group) | Decreased | science.eusnih.gov |

| allo-Threonine | Epimer of Threonine at Cβ | Altered | nih.govacs.org |

| α-Methylserine | Methyl group at Cα | Significantly lower | acs.org |

Role of this compound in Enhancing Intermolecular Interactions within Biomolecular Complexes

The incorporation of this compound into peptides enhances intermolecular interactions within biomolecular complexes through a combination of hydrophobic and hydrogen bonding effects. The primary mechanism for this enhancement is the optimization of van der Waals forces and, more specifically, CH/π interactions. acs.orgpressbooks.pub The additional methylene unit in the ethyl side chain of Hnv, compared to the methyl side chain of threonine, allows for a more extensive and favorable hydrophobic contact with aromatic residues in a binding partner's pocket, such as tyrosine in the SM3 antibody. science.eusacs.org This enhanced CH/π interaction is a critical factor that contributes to a more favorable binding enthalpy. acs.org

While the hydrophobic side chain plays a key role, the hydroxyl (-OH) and backbone carboxyl (-COOH) and amino (-NH2) groups are fundamental to establishing the hydrogen bond network that anchors the amino acid within a protein complex. creative-biostructure.comproteinstructures.com In the context of the MUC1 glycopeptide, the hydroxyl group of the amino acid and the sugar moiety can participate in crucial hydrogen bonds with the antibody. science.eusacs.org X-ray crystallography of a related MUC1 glycopeptide bound to the SM3 antibody revealed that the sugar moiety forms a hydrogen bond with the antibody, in addition to hydrophobic contacts. science.eus These directional hydrogen bonds, along with the broader hydrophobic interactions, create a stable and specific biomolecular complex. The ability of this compound to not only preserve but also enhance these interactions makes it a valuable component in the rational design of synthetic antigens and other biomolecules. science.eusnih.govnih.gov

Conformational Analysis of 2s,3r 3 Hydroxynorvaline Containing Biomolecules

Spectroscopic Techniques for Structural Elucidation of Glycopeptides and Peptides Incorporating (2S,3R)-3-Hydroxynorvaline

Detailed research findings on MUC1-derived glycopeptides, where threonine was replaced by Hnv, relied heavily on NMR spectroscopy to characterize the antigen's structure. nih.govscience.eusresearchgate.net These analytical techniques confirmed that the synthetic surrogate exhibits a very similar conformational behavior in solution when compared to the natural variant. science.eusacs.org Two-dimensional NMR experiments are essential for this process. The Nuclear Overhauser Effect (NOE), measured in NOESY spectra, is particularly critical as it provides information about the through-space distances between protons, which is used to define the molecule's three-dimensional structure. uzh.ch

Below is a table summarizing the key NMR techniques used for the structural analysis of such peptides.

| Technique | Abbreviation | Purpose in Peptide Structural Analysis |

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons, typically those separated by two or three chemical bonds, helping to identify amino acid spin systems. uzh.chspectralservice.de |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a given spin system (i.e., within a single amino acid residue), facilitating the identification of the complete residue. uzh.chspectralservice.de |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance restraints for 3D structure calculation. uzh.ch |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), providing a map of C-H or N-H bonds and aiding in resonance assignment. spectralservice.demdpi.com |

By integrating data from these experiments, researchers can build a detailed model of the peptide's conformation, including the orientation of the this compound side chain and its influence on the peptide backbone.

Application of Molecular Dynamics Simulations for Characterizing Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov For peptides containing this compound, MD simulations complement experimental data from NMR by providing a dynamic picture of the conformational landscape the molecule explores. nih.govnih.gov These simulations are crucial for understanding how the substitution of a natural amino acid with Hnv affects the flexibility, stability, and interaction potential of the peptide. researchgate.net

In studies of a MUC1-like glycopeptide containing Hnv (referred to as 2-Hnv), MD simulations revealed that the molecule's conformational landscape is remarkably similar to that of the natural threonine-containing version (2-Thr). acs.org The simulations showed that the side chain of the unnatural Hnv residue was relatively rigid in solution, with the first dihedral angle (χ¹) predominantly adopting a conformation of 60°. acs.org The second dihedral angle (χ²) showed more flexibility, existing in two main conformational states. acs.org This mimicry of the natural conformational profile is a key factor in the molecule's ability to elicit a desired immune response. acs.org

The table below presents key conformational parameters for the Hnv-containing glycopeptide (2-Hnv*) as determined by MD simulations. acs.org

| Parameter | Dihedral Angles | Observed Conformation (degrees) | Description |

| Glycosidic Linkage | ϕ/ψ | ~65°/120° | This describes the orientation of the GalNAc sugar relative to the peptide backbone, which is consistent with the natural glycopeptide. acs.org |

| Hnv Side Chain (χ¹) | Cα-Cβ | 60° | The first part of the side chain is rigid, adopting a specific staggered conformation. acs.org |

| Hnv Side Chain (χ²) | Cβ-Cγ | 180° or -60° | The terminal part of the side chain is flexible, rotating between two primary states. acs.org |

These simulations provide a detailed, dynamic view that helps explain the experimental observations and supports the rational design of modified peptides. nih.govnih.gov

Analysis of CH/π Interactions in Antigen-Antibody Recognition Involving this compound

A significant finding in the study of this compound-containing antigens is the enhancement of CH/π interactions within the antigen-antibody complex. nih.govresearchgate.net A CH/π interaction is a weak molecular force between a "soft" acid (a C-H bond) and a "soft" base (the π-electron system of an aromatic ring, such as those in tyrosine, phenylalanine, or tryptophan residues). frontiersin.org

The table below outlines the components of this key interaction.

| Interacting Group 1 (Antigen) | Interacting Group 2 (Antibody) | Type of Interaction | Significance |

| Ethyl side chain of this compound | Aromatic ring of an amino acid (e.g., Tyrosine) in the antibody binding site | CH/π Interaction | Enhances binding enthalpy and contributes to the molecular recognition between the synthetic antigen and the antibody. nih.govscience.eusresearchgate.net |

This specific molecular interaction highlights how a subtle chemical modification, guided by structural insights, can be used to fine-tune the binding properties of synthetic antigens. nih.gov

Investigation of Conformational Behavior and Structural Stability in Aqueous Environments

The behavior of biomolecules in an aqueous environment is fundamental to their biological function. For glycopeptides containing this compound designed as vaccine candidates, it is essential that they adopt a stable and recognizable conformation in water. researchgate.netacs.org Conformational analysis of an Hnv-containing MUC1 glycopeptide (2-Hnv*) in water confirmed that it successfully mimics the structure of the natural threonine-based antigen. nih.govscience.eusacs.org

MD simulations and NMR studies have shown that in an aqueous solution, the Hnv-glycopeptide explores a conformational landscape that is very similar to the natural variant, predominantly adopting an extended conformation. acs.orgresearchgate.net This structural similarity is critical for the immune system to recognize the synthetic antigen as a mimic of the native tumor-associated antigen. acs.org

A notable finding from the simulations was the role of water itself in stabilizing the structure. The analysis revealed the presence of "bridging-water" molecules that form hydrogen bonds between the peptide backbone and the attached GalNAc sugar moiety. acs.org This interaction with the solvent is believed to be responsible for maintaining the extended conformation of the peptide backbone in solution. acs.org The ability of the Hnv-glycopeptide to maintain a native-like structure in water, stabilized by specific interactions with the solvent, underscores its potential as an effective immunogen. researchgate.netacs.org

Advanced Analytical and Characterization Techniques for 2s,3r 3 Hydroxynorvaline and Its Derivatives

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination, including HPLC and GC Analysis

Chromatographic techniques are fundamental for separating and quantifying the components of a mixture, making them essential for assessing the purity and enantiomeric excess of (2S,3R)-3-Hydroxynorvaline.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. For purity assessment, reversed-phase HPLC (RP-HPLC) is often employed. However, to separate enantiomers and determine the enantiomeric excess (e.e.), chiral HPLC is necessary. heraldopenaccess.us This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The enantiomeric purity of target molecules can be confirmed by HPLC analysis of the amino acids or their derivatives. researchgate.net The use of a circular dichroism (CD) detector in series with a UV detector can provide an online method to determine the concentration of each enantiomer. atlantis-press.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For the analysis of amino acids like this compound, which are not inherently volatile, derivatization is required. This process converts the amino acid into a more volatile and thermally stable compound. Trimethylsilyl derivatives, for example, can be analyzed by GC-mass spectrometry (GC-MS) to produce characteristic molecular ion peaks and fragment ions for definitive identification. Chiral capillary columns are then used to separate the derivatized enantiomers, allowing for the determination of the enantiomeric excess. mit.edu

Enantiomeric Excess (e.e.): Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in the synthesis and application of chiral molecules, as different enantiomers can have vastly different biological activities. heraldopenaccess.us A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%. wikipedia.orgmasterorganicchemistry.com

Table 7.1.1: Chromatographic Methods for this compound

| Technique | Principle | Application for this compound | Key Considerations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Purity assessment (RP-HPLC); Enantiomeric excess determination (Chiral HPLC with a Chiral Stationary Phase). | Requires a suitable chiral stationary phase for enantioseparation. Derivatization can enhance detection. |

| Gas Chromatography (GC) | Separation based on the volatility of compounds as they are carried by a gaseous mobile phase through a column. | Analysis of volatile derivatives for purity and enantiomeric excess determination using a chiral column. | Mandatory derivatization to increase volatility. |

High-Resolution Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

High-resolution spectroscopic methods provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the structure of organic molecules.

¹H and ¹³C NMR: These techniques provide information about the hydrogen and carbon framework of the molecule. For this compound, ¹³C NMR spectra show five distinct carbon signals corresponding to the pentanoic acid backbone.

2D NMR: Techniques such as COSY and HSQC can establish connectivity between atoms, while NOESY can reveal through-space interactions, aiding in the confirmation of the relative stereochemistry. A study on a glycopeptide containing this compound utilized NMR spectroscopy to analyze its conformational dynamics.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, allowing for the confirmation of the molecular formula. For instance, the HRMS (ESI) of a related glycopeptide was used to confirm its composition. unirioja.es

Tandem MS (MS/MS): This technique involves fragmenting the parent ion to generate a characteristic pattern that aids in structural elucidation. Collision-induced dissociation experiments can produce specific fragment ion patterns that provide structural information about the amino acid.

Table 7.2.1: Spectroscopic Data for this compound

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Number and environment of protons. | Confirms the presence of specific proton groups (e.g., -CH, -CH2, -CH3, -NH2, -OH). |

| ¹³C NMR | Number and environment of carbon atoms. | Confirms the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, NOESY) | Connectivity and spatial relationships between atoms. | Confirms the overall structure and relative stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula C₅H₁₁NO₃. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. | Provides evidence for the connectivity of the atoms within the molecule. |

X-ray Crystallography for Definitive Absolute Configuration and Complex Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of the absolute configuration of a chiral molecule. nih.govthieme-connect.de For this compound, this technique can definitively confirm the S configuration at the alpha-carbon and the R configuration at the beta-carbon.

Furthermore, X-ray crystallography is invaluable for studying the structure of this compound when it is part of a larger complex, such as a glycopeptide bound to an antibody. nih.govresearchgate.net This provides atomic-level insights into the interactions that govern molecular recognition.

Biophysical Techniques for Studying Molecular Interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

To understand the biological role of this compound, it is crucial to study its interactions with other molecules, such as proteins. SPR and ITC are powerful biophysical techniques for characterizing these interactions in real-time and without the need for labeling.

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. nih.govresearchgate.net In a typical experiment, a target protein is immobilized on the chip, and a solution containing this compound is flowed over the surface. The resulting sensorgram provides data on the kinetics (association and dissociation rates) and affinity of the interaction. nih.gov For reliable results, the purity and homogeneity of the analyte must be exceptional. molecular-interactions.si

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.net In an ITC experiment, a solution of this compound is titrated into a cell containing the target protein. The resulting data can be used to determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.goviiserpune.ac.in ITC is a valuable tool for studying a wide range of biomolecular interactions, including protein-ligand binding. malvernpanalytical.com

Table 7.4.1: Biophysical Techniques for Interaction Analysis

| Technique | Principle | Key Parameters Determined | Application Example |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. nih.gov | Association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). nih.gov | Studying the binding of a this compound-containing peptide to an antibody. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with a binding event. nih.gov | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nih.gov | Characterizing the thermodynamic driving forces of the interaction between this compound and a target enzyme. |

Emerging Research Directions and Future Prospects for 2s,3r 3 Hydroxynorvaline in Chemical Research

Development of Novel Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

The broader application of (2S,3R)-3-hydroxynorvaline in various research and development sectors is intrinsically linked to the availability of efficient and scalable synthetic methodologies. Current research efforts are focused on developing synthetic routes that are not only high-yielding and stereoselective but also economically viable for large-scale production. Key to this is the exploration of novel catalytic systems and biocatalytic methods that can offer greener and more efficient alternatives to traditional synthetic approaches.

Furthermore, this compound is a valuable building block in diversity-oriented synthesis (DOS). souralgroup.com DOS aims to generate a wide array of structurally diverse molecules from a common starting material, which is crucial for the discovery of new bioactive compounds. mdpi.com By employing this compound as a chiral scaffold, chemists can introduce molecular diversity through modifications of its side chain and functional groups. Solid-phase synthesis has emerged as a particularly powerful technique in this context, as it simplifies the purification of intermediates and allows for the rapid assembly of large compound libraries. souralgroup.com This approach has been successfully used in the diversity-oriented synthesis of azapeptides containing various non-proteinogenic amino acid residues. acs.orgfigshare.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Asymmetric Catalysis | Utilizes chiral catalysts to control stereochemistry. | High enantiomeric purity, potential for high yields. |

| Biocatalysis | Employs enzymes for specific chemical transformations. | Environmentally friendly, high selectivity under mild conditions. |

| Solid-Phase Synthesis | The molecule is attached to a solid support during synthesis. | Simplified purification, amenability to automation and library generation. souralgroup.com |

| Diversity-Oriented Synthesis (DOS) | Generation of a wide range of structures from a common precursor. mdpi.com | Rapid exploration of chemical space for drug discovery. souralgroup.com |

Rational Design Strategies for Optimizing Biological Performance of this compound-Based Biomolecules

The incorporation of this compound into peptides and other biomolecules is a promising strategy to enhance their therapeutic properties. As a non-proteinogenic amino acid, it can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs. creative-bioarray.com Rational design, often guided by structural biology and computational modeling, plays a pivotal role in optimizing the biological performance of these modified biomolecules. chemrxiv.orgresearchgate.net

One of the key strategies involves the substitution of natural amino acids with this compound to modulate the conformation and stability of peptides. acs.org This can lead to enhanced binding affinity and selectivity for their biological targets. For instance, the introduction of β-amino acids into peptide sequences has been shown to create well-defined secondary structures, which can be crucial for biological activity. acs.org Furthermore, modifications of the side chain of this compound can be used to fine-tune the physicochemical properties of the resulting biomolecule, such as its solubility and membrane permeability. nih.gov

| Design Strategy | Objective | Expected Outcome |

| Enzymatic Stability Enhancement | Replace susceptible amino acids with this compound. | Increased in vivo half-life and bioavailability. creative-bioarray.com |

| Conformational Constraint | Induce specific secondary structures in peptides. | Enhanced target binding affinity and selectivity. acs.org |

| Side Chain Modification | Alter the chemical nature of the side chain. | Improved solubility, permeability, and pharmacokinetic properties. nih.gov |

| Peptidomimetic Design | Mimic the structure of bioactive peptides. | Development of small molecule drugs with improved oral bioavailability. chemrxiv.orgresearchgate.net |

Exploration of this compound in New Biomedical Research Avenues

The unique structural features of this compound are paving the way for its exploration in novel biomedical applications. A particularly exciting area of research is its use in the development of synthetic cancer vaccines. For example, it has been incorporated into MUC1-glycopeptide antigens to enhance their immunogenicity. The modified glycopeptide was shown to elicit a robust antibody response against cancer cells, highlighting the potential of this compound in cancer immunotherapy.

Beyond cancer vaccines, the incorporation of this compound into peptides is being investigated for the development of new therapeutics for a range of diseases. Its ability to impart proteolytic stability makes it an attractive component for peptide drugs targeting protein-protein interactions, which are often implicated in disease pathways. acs.org The broader class of β-amino acids, to which this compound belongs, has shown promise in various medicinal chemistry applications, suggesting a bright future for this specific compound in drug discovery. tandfonline.com

| Research Avenue | Application of this compound | Potential Impact |

| Cancer Immunotherapy | Component of synthetic MUC1-glycopeptide cancer vaccines. | Development of more effective and targeted cancer treatments. |

| Peptide-Based Therapeutics | Enhancing the stability and efficacy of peptide drugs. acs.org | Treatment of a wide range of diseases, including metabolic and infectious diseases. |

| Inhibitors of Protein-Protein Interactions | Designing stable peptidomimetics to disrupt disease-related protein interactions. acs.org | Novel therapeutic strategies for challenging drug targets. |

Computational Chemistry Approaches for Predicting and Understanding the Behavior of this compound Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods are being employed to predict and understand the behavior of its analogs, thereby accelerating the design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.govnih.gov By analyzing these relationships, researchers can identify the key structural features that contribute to a particular biological effect and design new analogs with enhanced potency. Molecular docking simulations are another powerful computational technique used to predict the binding mode and affinity of this compound-containing ligands to their protein targets. nih.govfrontiersin.orgresearchgate.net This information is invaluable for the rational design of more effective and selective drugs. Molecular dynamics simulations can further provide insights into the conformational dynamics of these molecules and their interactions with biological systems. nih.gov

| Computational Approach | Application to this compound Analogs | Benefit in Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new analogs based on their chemical structure. nih.govnih.gov | Prioritizing the synthesis of the most promising compounds. |

| Molecular Docking | Simulating the binding of analogs to their biological targets. nih.govfrontiersin.orgresearchgate.net | Understanding the molecular basis of activity and guiding lead optimization. |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility and interactions of analogs over time. nih.gov | Providing a more dynamic and realistic picture of molecular behavior. |

Q & A

Q. What are the recommended methods for synthesizing (2S,3R)-3-Hydroxynorvaline in a laboratory setting?

this compound can be synthesized via the deamination of polyornithine using sodium nitrite (NaNO₂) under acidic conditions, as described in protocols for analogous hydroxy amino acids . Key steps include:

- Reagent preparation : Use freshly prepared NaNO₂ in dilute HCl to ensure controlled reaction kinetics.

- Acid hydrolysis : Post-deamination, hydrolyze intermediates in 6 M HCl at 110°C for 24 hours to yield the free amino acid.

- Purification : Column chromatography (e.g., Dowex 50W-X8 resin) or preparative HPLC with a C18 column is recommended to separate this compound from byproducts like ornithine or chloronorvaline .

Q. How can the stereochemical configuration of this compound be experimentally validated?

- X-ray crystallography : Single-crystal diffraction studies (e.g., Cu-Kα radiation, 100 K) provide definitive confirmation of stereochemistry. Parameters such as bond angles (e.g., C2-C3-O3) and hydrogen-bonding patterns (e.g., O-H···O interactions) are critical for assigning (2S,3R) configuration .

- Circular dichroism (CD) : Compare optical activity with known stereoisomers. For example, (2S,3R) enantiomers exhibit distinct CD spectra in the 200–250 nm range due to asymmetric hydroxyl and amine groups .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for m/z 134.1 ([M+H]⁺) and validate against reference standards .

- NMR spectroscopy : ¹H and ¹³C NMR (D₂O, 600 MHz) should resolve key signals: δ 3.85 (C3-OH), δ 3.45 (C2-NH₂), and δ 1.35–1.50 (C4/C5 methylene protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies arise due to pH-dependent degradation pathways:

- Acidic conditions (pH < 3) : Hydroxynorvaline converts to chloronorvaline via HCl-mediated substitution, detectable via LC-MS .

- Basic conditions (pH > 10) : Cyclization to proline analogs occurs, confirmed by ¹³C NMR tracking of carbonyl group shifts (δ 175–180 ppm) .

Methodological recommendation : Perform stability studies using buffered solutions (pH 2–12) at 25°C/37°C, with periodic sampling over 72 hours. Use ion-pair chromatography to separate degradation products.

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

Racemization at C2/C3 is common during coupling. Mitigation approaches include:

- Low-temperature activation : Use HOBt/DIC coupling reagents at 4°C to minimize base-induced epimerization.

- Side-chain protection : Temporarily protect the C3-OH group with tert-butyldimethylsilyl (TBDMS) ethers, which are stable under SPPS conditions but cleaved via TBAF .

- Monitoring : Track racemization via Marfey’s reagent derivatization and HPLC analysis .

Q. How do researchers address discrepancies in crystallographic and spectroscopic data for this compound derivatives?

Contradictions between X-ray (absolute configuration) and NMR/optical rotation data may arise from:

- Crystal packing effects : Hydrogen-bonding networks in crystals (e.g., O-H···O chains along the a-axis) can distort solution-phase conformers .

- Dynamic equilibria : Tautomerism between open-chain and cyclic lactone forms in solution alters spectroscopic profiles.

Resolution : Combine cryogenic NMR (e.g., 150 K in DMF-d₇) with DFT-optimized molecular dynamics simulations to reconcile structural models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.